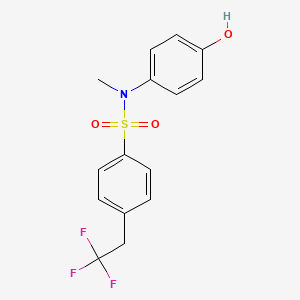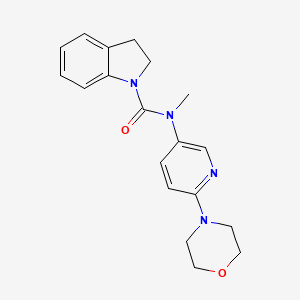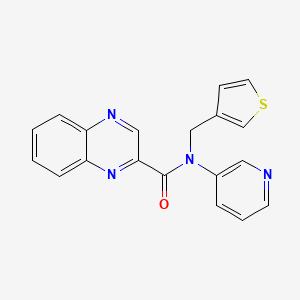
N-(4-hydroxyphenyl)-N-methyl-4-(2,2,2-trifluoroethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxyphenyl)-N-methyl-4-(2,2,2-trifluoroethyl)benzenesulfonamide, commonly known as HET0016, is a chemical compound that belongs to the sulfonamide family. It is a selective inhibitor of the enzyme 20-HETE synthase, which plays a crucial role in the regulation of blood pressure, angiogenesis, and inflammation. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and inflammatory disorders.
作用机制
HET0016 selectively inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and pro-angiogenic molecule that plays a crucial role in the regulation of blood pressure and angiogenesis. By inhibiting the production of 20-HETE, HET0016 reduces vasoconstriction and angiogenesis, leading to potential therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
HET0016 has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, HET0016 has been shown to inhibit tumor growth and angiogenesis, leading to reduced tumor size and metastasis. In hypertension research, HET0016 has been shown to lower blood pressure by reducing vasoconstriction and improving blood flow. Inflammatory disorders such as arthritis and colitis have also been studied, where HET0016 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
HET0016 has several advantages for lab experiments, including its high purity and stability, which ensures reproducibility and accuracy of results. HET0016 is also selective for 20-HETE synthase, which minimizes off-target effects and improves specificity. However, HET0016 has several limitations, including its poor solubility in water, which limits its use in aqueous solutions. HET0016 is also relatively expensive, which may limit its use in large-scale experiments.
未来方向
There are several future directions for HET0016 research, including its potential therapeutic applications in other diseases, such as diabetes, cardiovascular disease, and neurodegenerative disorders. The development of more potent and selective inhibitors of 20-HETE synthase is also an area of active research, which may lead to improved therapeutic outcomes. The elucidation of the molecular mechanisms underlying the effects of HET0016 in different disease models is also an area of active research, which may lead to the identification of novel therapeutic targets.
合成方法
The synthesis of HET0016 involves a series of chemical reactions, starting with the reaction of 4-chlorobenzenesulfonamide with 4-hydroxyacetophenone in the presence of a base to form an intermediate compound. The intermediate is then reacted with N-methyl-2,2,2-trifluoroethylamine in the presence of a reducing agent to yield the final product, HET0016. The synthesis process has been optimized to improve the yield and purity of the compound, making it suitable for research and development purposes.
科学研究应用
HET0016 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, HET0016 has been shown to inhibit tumor growth and angiogenesis by blocking the production of 20-HETE, a potent pro-angiogenic and pro-tumorigenic molecule. In hypertension research, HET0016 has been shown to lower blood pressure by inhibiting the vasoconstrictive effects of 20-HETE. Inflammatory disorders such as arthritis and colitis have also been studied, where HET0016 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-(4-hydroxyphenyl)-N-methyl-4-(2,2,2-trifluoroethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-19(12-4-6-13(20)7-5-12)23(21,22)14-8-2-11(3-9-14)10-15(16,17)18/h2-9,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSIJCOUYVYOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=C(C=C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine](/img/structure/B7678580.png)
![2-methoxy-N-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]-4-methylsulfanylaniline](/img/structure/B7678588.png)
![1-methyl-N-[[4-(propylamino)phenyl]methyl]pyrazole-4-carboxamide](/img/structure/B7678594.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-4-oxoquinoline-3-carbonitrile](/img/structure/B7678595.png)
![5-chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyridine-2-carboxamide](/img/structure/B7678598.png)
![4-amino-N-[(3-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]pyrimidine-5-carboxamide](/img/structure/B7678601.png)
![2-[[5-Bromo-4-(methylamino)pyrimidin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7678622.png)
![4-methyl-N-[[4-(propylamino)phenyl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7678630.png)

![4-Pyrazin-2-yl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7678639.png)
![1-[(1-Ethenylpyrazol-4-yl)methyl]-4-[(1-phenylpyrazol-4-yl)methyl]piperazine](/img/structure/B7678645.png)
![N-[(4-chlorothiophen-2-yl)methyl]-1-(2,3,4-trimethoxyphenyl)methanamine](/img/structure/B7678674.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(3,3,3-trifluoropropyl)piperidin-4-amine](/img/structure/B7678679.png)
